molecular formula C20H23N3O2 B2668863 2-((3,5-dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one CAS No. 2309624-10-8

2-((3,5-dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one

Cat. No.: B2668863
CAS No.: 2309624-10-8
M. Wt: 337.423
InChI Key: OIUNKKJBZLZXDQ-UHFFFAOYSA-N
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Description

2-((3,5-dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the isoxazole ring: Starting from appropriate precursors, the isoxazole ring can be synthesized through cyclization reactions.

    Attachment of the isobutylphenyl group: This step might involve Friedel-Crafts alkylation or other suitable methods to introduce the isobutylphenyl moiety.

    Formation of the pyridazinone core: The final step would involve the construction of the pyridazinone ring, possibly through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole or phenyl rings.

    Reduction: Reduction reactions could target the pyridazinone core or other functional groups.

    Substitution: Various substitution reactions might be possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Known for their anti-inflammatory and analgesic properties.

    Isoxazole derivatives: Often studied for their antimicrobial and anticancer activities.

Uniqueness

What sets 2-((3,5-dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one apart might be its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-13(2)11-16-5-7-17(8-6-16)19-9-10-20(24)23(21-19)12-18-14(3)22-25-15(18)4/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUNKKJBZLZXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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